
2H-1-Benzopyran-2-one, 6,7-diethoxy-8-(3-(4-methyl-1-piperazinyl)propoxy)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 6,7-diethoxy-8-(3-(4-methyl-1-piperazinyl)propoxy)-, dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Daidzein" and is a member of the isoflavone family of compounds. Daidzein has been found to have a range of biochemical and physiological effects that make it an interesting compound for further study.
作用機序
The mechanism of action of daidzein is not yet fully understood, but it is thought to involve a number of different pathways. One proposed mechanism is that daidzein binds to estrogen receptors in the body, which can have a range of effects on various tissues. Daidzein has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and physiological effects:
Daidzein has a number of biochemical and physiological effects that make it an interesting compound for further study. It has been found to have anti-inflammatory properties, which may be beneficial in a number of different disease states. Daidzein has also been found to have effects on bone health, with some studies suggesting that it may help to prevent osteoporosis. Other studies have suggested that daidzein may have beneficial effects on cardiovascular health, including lowering cholesterol levels and reducing the risk of heart disease.
実験室実験の利点と制限
One advantage of using daidzein in lab experiments is that it is a relatively stable compound that can be easily synthesized or extracted from natural sources. Daidzein is also relatively inexpensive compared to other compounds that are commonly used in scientific research. One limitation of using daidzein is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of future directions for research on daidzein. One area of interest is in the development of new cancer therapies based on daidzein and other isoflavones. Another area of interest is in the development of new treatments for osteoporosis and other bone disorders. Additionally, there is ongoing research into the potential cardiovascular benefits of daidzein, as well as its effects on menopausal symptoms and other hormonal imbalances.
合成法
Daidzein can be synthesized through a number of different methods, including chemical synthesis and extraction from natural sources. One common method for synthesizing daidzein is through the use of a palladium-catalyzed coupling reaction between a substituted phenol and an alkynyl compound. This method has been shown to be effective in producing high yields of daidzein with good purity.
科学的研究の応用
Daidzein has been the subject of a great deal of scientific research due to its potential applications in a number of different fields. One area of interest is in the field of cancer research, where daidzein has been found to have anti-cancer properties. Studies have shown that daidzein can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Other areas of research include cardiovascular health, bone health, and menopausal symptoms.
特性
CAS番号 |
148711-81-3 |
|---|---|
分子式 |
C21H31ClN2O5 |
分子量 |
426.9 g/mol |
IUPAC名 |
6,7-diethoxy-8-[3-(4-methylpiperazin-1-yl)propoxy]chromen-2-one;hydrochloride |
InChI |
InChI=1S/C21H30N2O5.ClH/c1-4-25-17-15-16-7-8-18(24)28-19(16)21(20(17)26-5-2)27-14-6-9-23-12-10-22(3)11-13-23;/h7-8,15H,4-6,9-14H2,1-3H3;1H |
InChIキー |
XLBYZMCYDWVKTQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C2C(=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C)OCC.Cl |
正規SMILES |
CCOC1=C(C(=C2C(=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C)OCC.Cl |
その他のCAS番号 |
148711-81-3 |
同義語 |
6,7-diethoxy-8-[3-(4-methylpiperazin-1-yl)propoxy]chromen-2-one hydroc hloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




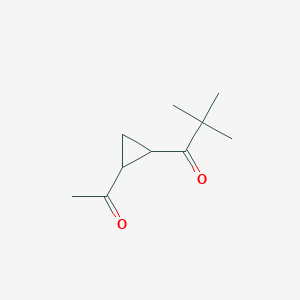

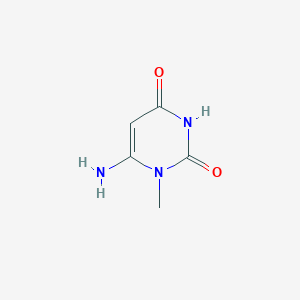
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)
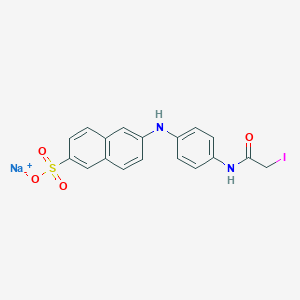
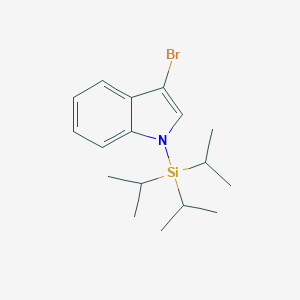
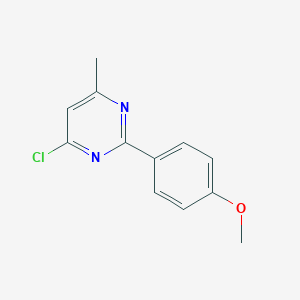
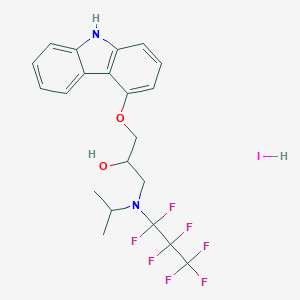
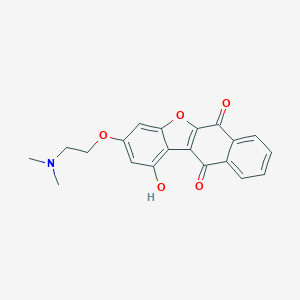


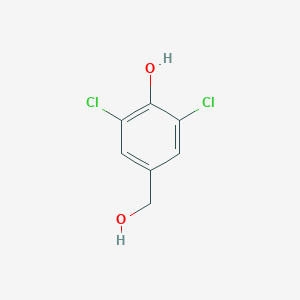
![6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride](/img/structure/B114651.png)